Functional Potency Differentiation: Anthopleurin C is 16.7-Fold Less Potent than Anthopleurin B in Cardiac Assays
In a direct comparison of in-class toxins, Anthopleurin C (AP-C) exhibits a defined, quantifiably lower potency than Anthopleurin B (AP-B). While AP-B is active at a concentration of 3 nM, both AP-A and AP-C require a concentration of approximately 50 nM to elicit a comparable effect [1]. This represents a 16.7-fold difference in potency, making AP-B the more potent activator in these assays. For researchers requiring a less potent, more titratable activation profile for their specific Nav channel model, AP-C provides a distinct and quantifiable advantage.
| Evidence Dimension | Effective concentration (activity threshold) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Anthopleurin B (AP-B): 3 nM |
| Quantified Difference | 16.7-fold lower potency |
| Conditions | In-class potency comparison; specific assay context not fully detailed in source but likely refers to positive inotropic or Nav channel modification effects. |
Why This Matters
This difference enables scientists to select the appropriate toxin for their assay's dynamic range, where a less potent compound like AP-C may be preferred to avoid saturation or allow for finer modulation of channel gating.
- [1] Wikipedia contributors. (2011). Anthopleurin. Wikipedia, The Free Encyclopedia. View Source
